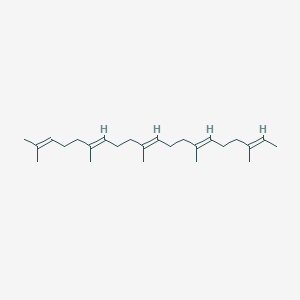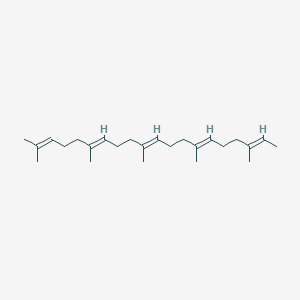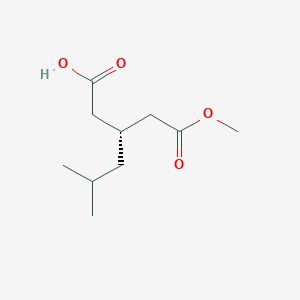
Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)-: is a complex organic compound characterized by the presence of benzamide and dithiobis groups This compound is notable for its unique chemical structure, which includes a benzamide core linked by a disulfide bond to another benzamide moiety, with additional chloro and methoxyethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- typically involves the reaction of 5-chloro-N-(2-methoxyethyl)benzamide with a disulfide-forming reagent. Common reagents used in this synthesis include thiols and oxidizing agents. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the disulfide bond without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The chloro and methoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The chloro and methoxyethyl groups may enhance the compound’s binding affinity to specific targets, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Dithiobis(benzamide)
- 2,2’-Dithiobis(N-methylbenzamide)
- Benzamide, 2-chloro-N-(2-hydroxyethyl)-3,5-dinitro-
Uniqueness
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- is unique due to its specific substituents, which impart distinct chemical properties and potential applications. The presence of both chloro and methoxyethyl groups differentiates it from other dithiobisbenzamides, potentially enhancing its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
33353-20-7 |
|---|---|
Molekularformel |
C20H24N2O4S2 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-2-[[2-(2-methoxyethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C20H24N2O4S2/c1-25-13-11-21-19(23)15-7-3-5-9-17(15)27-28-18-10-6-4-8-16(18)20(24)22-12-14-26-2/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
VTHMIJUJHXDYHA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


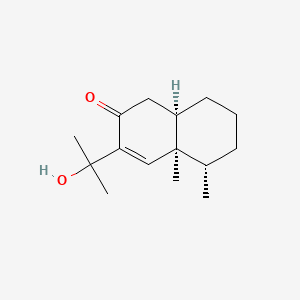

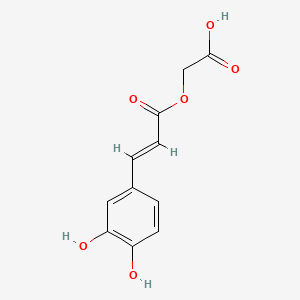
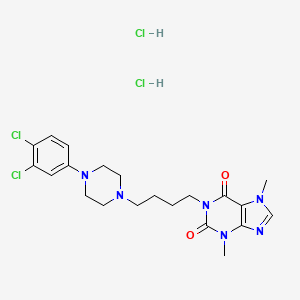
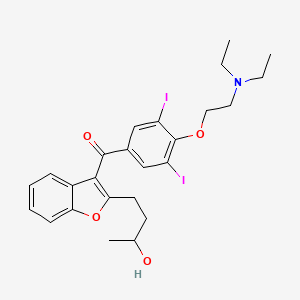
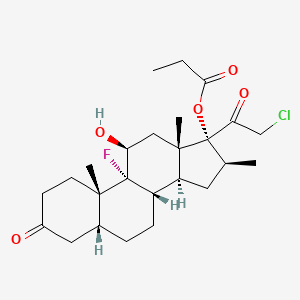

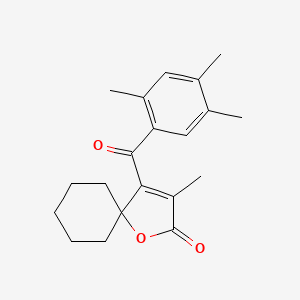
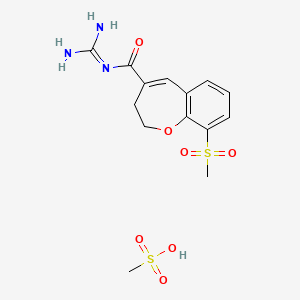
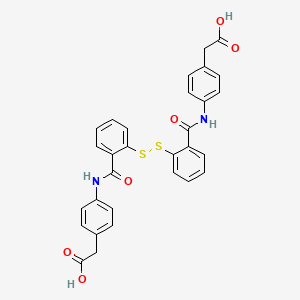
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)
